CID 69214852
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Overview
Description
Dichloro{[4-(chloromethyl)phenyl]methyl}silane is an organosilicon compound with the molecular formula C9H10Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various silicon-based materials. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro{[4-(chloromethyl)phenyl]methyl}silane can be synthesized through several methods. One common route involves the reaction of 4-(chloromethyl)benzyl chloride with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Dichloro{[4-(chloromethyl)phenyl]methyl}silane often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in specialized reactors that maintain strict control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloro{[4-(chloromethyl)phenyl]methyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often requiring no additional reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Reduction: The main product is the hydrosilane derivative.
Scientific Research Applications
Dichloro{[4-(chloromethyl)phenyl]methyl}silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is utilized in the modification of biomolecules to introduce silicon-containing functional groups.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The reactivity of Dichloro{[4-(chloromethyl)phenyl]methyl}silane is primarily due to the presence of silicon-chlorine bonds, which are susceptible to nucleophilic attack. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the silicon atom more electrophilic.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylphenylsilane: Similar in structure but lacks the chloromethyl group on the phenyl ring.
Chloromethyltrimethylsilane: Contains a trimethylsilyl group instead of the dichloromethylphenyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of the chloromethylphenyl group.
Uniqueness
Dichloro{[4-(chloromethyl)phenyl]methyl}silane is unique due to the presence of both a chloromethyl group and a phenyl group attached to the silicon atom. This combination of functional groups provides a unique reactivity profile, making it valuable in the synthesis of complex organosilicon compounds.
Properties
Molecular Formula |
C8H8Cl3Si |
---|---|
Molecular Weight |
238.6 g/mol |
InChI |
InChI=1S/C8H8Cl3Si/c9-5-7-1-3-8(4-2-7)6-12(10)11/h1-4H,5-6H2 |
InChI Key |
HUXORIKHMGQCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Si](Cl)Cl)CCl |
Origin of Product |
United States |
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